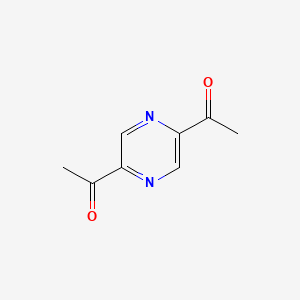

2,5-Diacetylpyrazine

Vue d'ensemble

Description

2,5-Diacetylpyrazine is a derivative of pyrazine, a class of organic compounds with a six-membered ring containing two nitrogen atoms . It is often found in fermentation broths and yeast cultures, as well as embedded in larger more complex architectures in a variety of natural products .

Synthesis Analysis

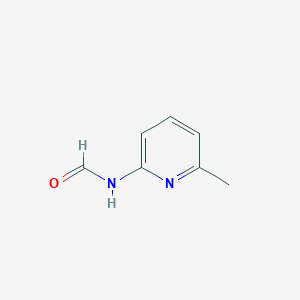

The synthesis of 2,5-Diacetylpyrazine and its derivatives often involves amide bond formation, N-alkylation, and C-acylation . For instance, homobinuclear chelate complexes of the 2,5-diacetylpyrazine anion radical with metal fragments have been studied .Molecular Structure Analysis

The molecular structure of 2,5-Diacetylpyrazine is similar to that of 2,5-Dimethylpyrazine, which has a molecular formula of C6H8N2 . The compound features a six-membered ring containing two amide groups at opposite positions in the ring .Chemical Reactions Analysis

The chemical reactivity of 2,5-Diacetylpyrazine has been explored in the context of its interaction with metal fragments . The radical state of this centrosymmetric ligand with two biochemically relevant α-carbonylpyrazine chelate sites is considerably stabilized by coordination .Physical And Chemical Properties Analysis

2,5-Diacetylpyrazine shares similar properties with 2,5-Dimethylpyrazine. The latter is a liquid with a high boiling point of approximately 212°C . It is also considered a combustible liquid .Applications De Recherche Scientifique

Metabolic Flow and Biocatalysis

2,5-Dimethylpyrazine (2,5-DMP) is an essential pharmaceutical intermediate and an essence used in various applications. A significant advancement in its production involves genetically engineered Escherichia coli strains. These strains have been modified to enhance enzymatic and nonenzymatic reactions in metabolic pathways, improving the carbon recovery rate and yield of 2,5-DMP. This approach presents a more efficient alternative to conventional chemical synthesis methods, which often produce toxic by-products (Yang et al., 2021).

Chemical Synthesis and Biological Screening

The chemical synthesis of 2,5-Diacetylpyrazine derivatives has been explored, including homolytic acetylation methods. Despite these compounds being screened for biological activity across numerous assays, no significant biological activity was observed in these studies (Opletalová et al., 1995).

Green Synthesis Approaches

The green synthesis of 2,5-DMP from glucose using genetically modified Escherichia coli highlights the shift towards more environmentally friendly production methods. This biotechnological approach emphasizes the potential for large-scale production of 2,5-DMP, which is crucial in the food industry and pharmaceutical applications, particularly in the production of hypoglycemic and antilipolytic drugs (Xu et al., 2020).

Metal Coordination and Biochemical Relevance

The coordination of 2,5-diacetylpyrazine anion radical with various metal fragments such as Zn2+ and Cu+ has been studied, revealing insights into the radical state of this ligand. These studies are significant in understanding the stabilization of biochemically relevant compounds through metal coordination, which has implications in various chemical and pharmaceutical processes (Bessenbacher et al., 1989).

Application in Maillard Reaction Studies

Research on Maillard reaction models using 2,5-DMP has provided insight into the formation of flavor compounds. These studies are crucial in understanding the chemistry behind flavor formation, particularly in the food industry. The formation of pyrazines and pyrroles in these models demonstrates the complex nature of Maillard reactions and their applications in developing new flavors (Adams et al., 2008).

Medical and Pharmacological Research

While some studies have explored the potential medical applications of 2,5-DMP, such as its inhibitory effects on uterine hypercontraction, these findings are preliminary and require further research to fully understand their implications in medical and pharmacological contexts (Yamada et al., 1998).

Reproductive Biology Studies

2,5-DMP has been studied in the context of reproductive biology, particularly in its effects on the reproductive success of female mice. Such studies contribute to our understanding of the role of chemical signals in animal behavior and reproductive processes (Jemioło & Novotny, 1993).

Potential in Real-Time Medical Diagnostics

Hydrophilic pyrazine derivatives have been evaluated as fluorescent tracer agents for real-time point-of-care measurement of glomerular filtration rate (GFR), demonstrating the potential of pyrazine compounds in medical diagnostics and patient care (Rajagopalan et al., 2011).

Exploration in Antimicrobial Applications

Studies on the antimicrobial activity of pyrazine derivatives, including 2,5-DMP, highlight their potential as bio-based fumigants with applications in the food industry, agriculture, and logistics. This research underscores the broad-spectrum antimicrobial properties of these compounds at lower concentrations and their relative safety for mammalian use (Janssens et al., 2019).

Safety and Hazards

2,5-Diacetylpyrazine, similar to 2,5-Dimethylpyrazine, is considered hazardous. It is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle it with care, using personal protective equipment and ensuring adequate ventilation .

Propriétés

IUPAC Name |

1-(5-acetylpyrazin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-5(11)7-3-10-8(4-9-7)6(2)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKTVKWKCBHDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=N1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558916 | |

| Record name | 1,1'-(Pyrazine-2,5-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39248-49-2 | |

| Record name | 1,1'-(Pyrazine-2,5-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B3351637.png)

![(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol](/img/structure/B3351638.png)

![2-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)ethanol](/img/structure/B3351703.png)